

# Application Notes: Measurement of GLP-1(28-36)amide in Plasma

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## Compound of Interest

Compound Name: GLP-1(28-36)amide

Cat. No.: B10825011

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## Introduction

Glucagon-like peptide-1 (GLP-1) is an incretin hormone with well-established roles in glucose homeostasis. While the full-length active forms of GLP-1 have been extensively studied, recent research has shed light on the biological activities of its cleavage products. **GLP-1(28-36)amide**, a C-terminal nonapeptide of GLP-1, has emerged as a bioactive metabolite with potential roles in cellular protection and metabolic regulation. This document provides detailed protocols and application notes for the quantitative measurement of **GLP-1(28-36)amide** in plasma samples using a competitive enzyme-linked immunosorbent assay (ELISA).

Disclaimer: Currently, there are no commercially available ELISA kits specifically marketed for the exclusive detection of **GLP-1(28-36)amide**. However, the BMA BIOMEDICALS GLP-1 (32-36) amide ELISA kit (Cat. No. S-1511) has been reported to exhibit 100% cross-reactivity with **GLP-1(28-36)amide**, making it a viable tool for its quantification. The following protocols are based on the specifications of this cross-reactive kit and general competitive ELISA principles.

## Principle of the Assay

This assay is a competitive ELISA. The microplate wells are pre-coated with a capture antibody. In the assay, a constant amount of biotinylated GLP-1 tracer competes with the unlabeled **GLP-1(28-36)amide** present in the sample or standards for a limited number of binding sites on a specific antiserum. After incubation, the unbound components are washed

away. Streptavidin-Horseradish Peroxidase (HRP) is then added, which binds to the captured biotinylated tracer. Following another wash step, a substrate solution is added, and the color development is initiated by the HRP. The intensity of the color is inversely proportional to the concentration of **GLP-1(28-36)amide** in the sample. The reaction is stopped, and the absorbance is measured at 450 nm. A standard curve is generated by plotting the absorbance values against the known concentrations of the standards, and the concentration of **GLP-1(28-36)amide** in the unknown samples is determined by interpolating from this curve.

## Quantitative Data Summary

The following table summarizes the key quantitative data for the recommended cross-reactive ELISA kit (BMA BIOMEDICALS, Cat. No. S-1511).

| Parameter          | Specification   |
|--------------------|---|
| Assay Type         | Competitive ELISA   |
| Sample Type        | Extracted Plasma  |
| Assay Range        | 0 - 500 ng/mL   |
| Average IC50       | 13 ng/mL  |
| Cross-Reactivity   | GLP-1 (32-36) amide: 100% GLP-1 (28-36) amide: 100% GLP-1 (7-36) amide: 100% GLP-1 (9-36) amide: 29% GLP-1 (human): 0% GLP-1 (7-37): 0% |
| Species Reactivity | Human, Mouse, Rat   |

## Experimental Protocols

### I. Plasma Sample Collection and Preparation

Proper sample collection and preparation are crucial for accurate measurements.

- **Blood Collection:** Collect whole blood into chilled tubes containing EDTA as an anticoagulant.
- **DPP-IV Inhibition:** To prevent the degradation of GLP-1 and its metabolites, it is recommended to add a DPP-IV inhibitor to the collection tubes immediately after blood

collection.

- **Centrifugation:** Centrifuge the blood samples at 1,000-2,000 x g for 15 minutes at 4°C within 30 minutes of collection.
- **Plasma Collection:** Carefully aspirate the plasma supernatant into clean polypropylene tubes.
- **Storage:** Store the plasma samples at -80°C until use. Avoid repeated freeze-thaw cycles.
- **Sample Extraction:** As this ELISA kit is formulated for extracted samples, a solid-phase extraction (SPE) of the plasma is recommended to remove interfering substances. Follow the manufacturer's instructions for the extraction procedure if provided with the kit, or use a standard peptide extraction protocol.

## II. Reagent Preparation

Bring all reagents to room temperature before use.

- **Wash Buffer:** Dilute the concentrated wash buffer with deionized water as per the kit instructions.
- **Standard Dilutions:** Reconstitute the standard peptide with the provided standard diluent to create a stock solution. Perform serial dilutions of the stock solution to generate a standard curve. A suggested dilution series for the BMA BIOMEDICALS S-1511 kit is as follows:
  - S1: 500 ng/mL
  - S2: 125 ng/mL
  - S3: 31.25 ng/mL
  - S4: 7.81 ng/mL
  - S5: 1.95 ng/mL
  - S6: 0.49 ng/mL

- S0: 0 ng/mL (Blank)
- Antiserum and Biotinylated Tracer: Reconstitute the lyophilized antiserum and biotinylated tracer with the appropriate buffer as instructed in the kit manual.

### III. ELISA Assay Procedure

- Add Antiserum: Add 50  $\mu$ L of the reconstituted antiserum to each well, except for the blank wells.
- Add Standards and Samples: Add 50  $\mu$ L of the prepared standards and extracted plasma samples to the appropriate wells.
- Add Biotinylated Tracer: Add 25  $\mu$ L of the reconstituted biotinylated tracer to each well, including the blank wells.
- Incubation: Cover the plate with a plate sealer and incubate for the time and temperature specified in the kit manual (typically 1-2 hours at room temperature).
- Washing: Aspirate the contents of the wells and wash the plate 3-5 times with 1X Wash Buffer. Ensure complete removal of the liquid after the final wash by inverting the plate and tapping it on absorbent paper.
- Add Streptavidin-HRP: Add 100  $\mu$ L of the Streptavidin-HRP conjugate to each well.
- Incubation: Cover the plate and incubate as per the kit's instructions (typically 30-60 minutes at room temperature).
- Washing: Repeat the washing step as described in step 5.
- Substrate Addition: Add 100  $\mu$ L of the TMB substrate solution to each well.
- Incubation: Incubate the plate in the dark at room temperature for 15-30 minutes, or until a sufficient color develops.
- Stop Reaction: Add 100  $\mu$ L of the stop solution to each well. The color will change from blue to yellow.

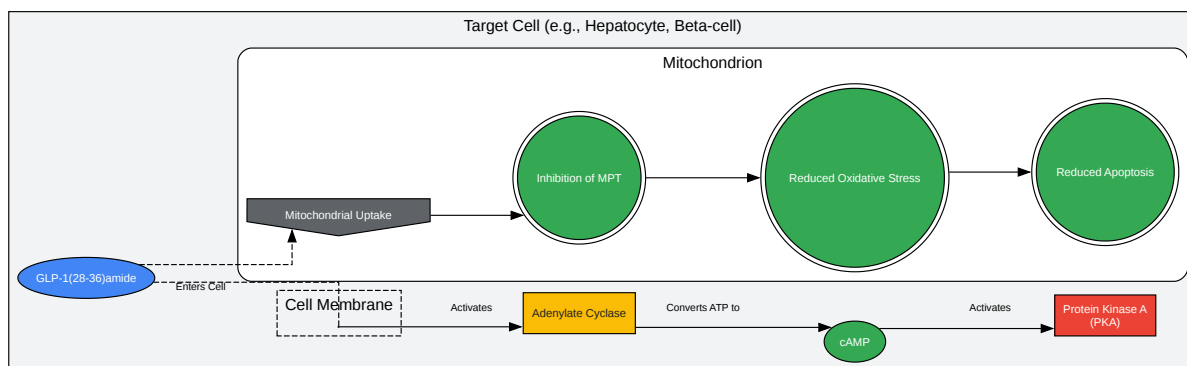
- **Read Absorbance:** Measure the optical density (OD) of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.

## IV. Data Analysis

- **Calculate Average Absorbance:** Calculate the average absorbance for each set of duplicate standards, controls, and samples.
- **Generate Standard Curve:** Subtract the average zero standard OD from all other OD values. Plot the corrected OD values for the standards against their corresponding concentrations. A four-parameter logistic (4-PL) curve fit is recommended.
- **Calculate Sample Concentrations:** Determine the concentration of **GLP-1(28-36)amide** in the samples by interpolating their average OD values from the standard curve. Multiply by the dilution factor if the samples were diluted.

## Visualizations

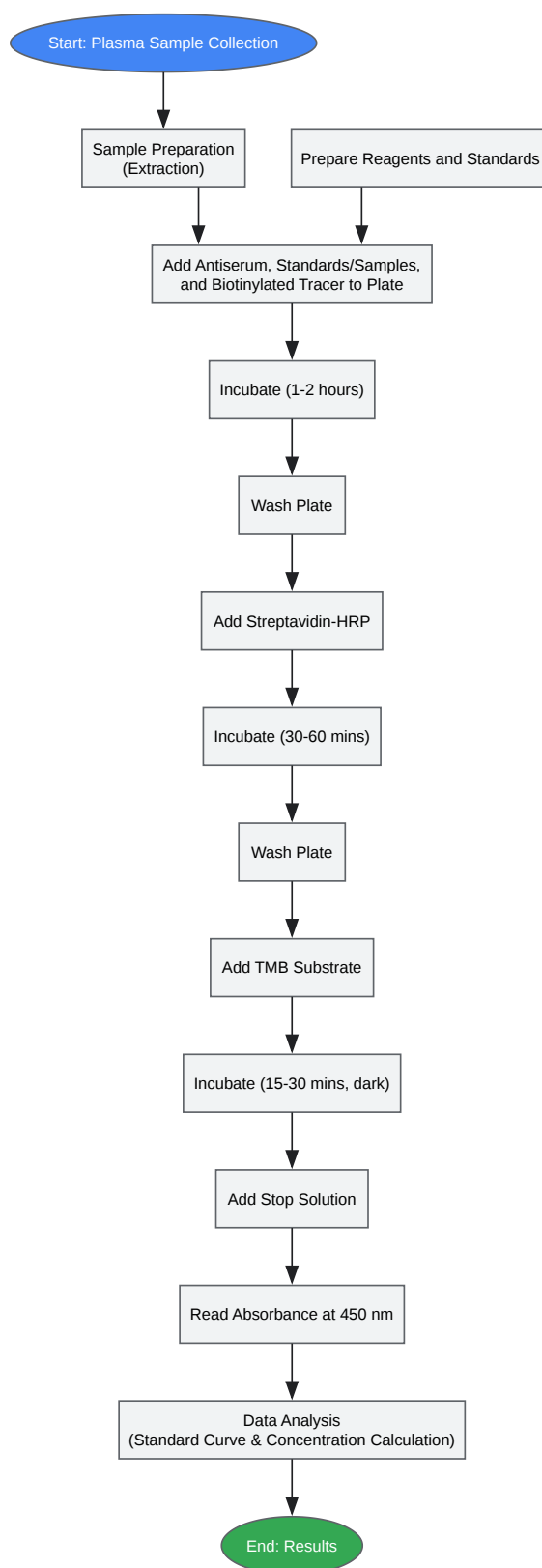
### Signaling Pathway of GLP-1(28-36)amide



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Caption: Signaling pathway of **GLP-1(28-36)amide**.

## Experimental Workflow for GLP-1(28-36)amide ELISA



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Caption: Experimental workflow for **GLP-1(28-36)amide** ELISA.

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